Home > Products > Screening Compounds P138733 > Phthalimidinoglutarimide-C3-OH
Phthalimidinoglutarimide-C3-OH -

Phthalimidinoglutarimide-C3-OH

Catalog Number: EVT-14051905
CAS Number:
Molecular Formula: C16H18N2O4
Molecular Weight: 302.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phthalimidinoglutarimide-C3-OH is a compound that belongs to a class of chemical entities known for their biological activity, particularly in the context of anti-inflammatory and anticancer therapies. This compound features a phthalimide moiety connected to a glutarimide structure, with a hydroxyl group at the C3 position. The combination of these structural elements contributes to its potential pharmacological properties.

Source

The compound is synthesized through various chemical methodologies that involve the manipulation of phthalimide and glutarimide derivatives. Research has demonstrated its applications in medicinal chemistry, particularly in the development of novel therapeutic agents targeting conditions such as cancer and autoimmune diseases .

Classification

Phthalimidinoglutarimide-C3-OH can be classified under:

  • Chemical Class: Phthalimides
  • Functional Groups: Imides, Hydroxyl compounds
  • Therapeutic Class: Anti-inflammatory agents, Anticancer agents
Synthesis Analysis

Methods

The synthesis of Phthalimidinoglutarimide-C3-OH typically involves several key steps:

  1. Condensation Reactions: A one-pot condensation reaction is often utilized to form the phthalimidine ring, which is crucial for the compound's structure. This method allows for high yields (up to 89%) and can be performed under mild conditions .
  2. Formation of Glutarimide: The glutarimide portion is synthesized through the reaction of appropriate anhydrides or acid chlorides with amines. This step may involve cyclization processes that yield the desired cyclic structure.
  3. Hydroxylation: The introduction of the hydroxyl group at the C3 position can be achieved via selective hydroxylation methods, which may include oxidation techniques or nucleophilic substitution reactions.

Technical Details

The synthetic routes often employ green chemistry principles to minimize waste and enhance efficiency. For example, reactions are conducted at room temperature in neutral or weakly basic media, which is advantageous for maintaining product integrity .

Molecular Structure Analysis

Structure

Phthalimidinoglutarimide-C3-OH features a distinct molecular architecture characterized by:

  • A phthalimide ring system
  • A glutarimide ring
  • A hydroxyl group positioned on the C3 carbon of the glutarimide ring

Data

The molecular formula can be represented as C12H12N2O3C_{12}H_{12}N_2O_3, indicating a balanced composition of carbon, hydrogen, nitrogen, and oxygen atoms. The structural integrity is critical for its biological activity, influencing how it interacts with biological targets.

Chemical Reactions Analysis

Reactions

Phthalimidinoglutarimide-C3-OH undergoes several chemical reactions that are pivotal for its functionality:

  1. Hydrogen Bonding: The glutarimide ring can form hydrogen bonds with amino acids in target proteins, enhancing its binding affinity .
  2. Degradation Pathways: Under certain conditions, the compound may undergo hydrolysis or other degradation reactions that could affect its therapeutic efficacy.

Technical Details

The reactivity profile suggests that modifications to either the phthalimide or glutarimide components can significantly alter biological activity, making structure-activity relationship studies essential for drug development.

Mechanism of Action

Process

The mechanism by which Phthalimidinoglutarimide-C3-OH exerts its effects involves:

  1. Target Binding: The compound binds to specific proteins such as cereblon, which is implicated in regulating immune responses and cellular proliferation .
  2. Downregulation of Cytokines: By inhibiting tumor necrosis factor-alpha synthesis, it reduces inflammatory responses in various models .

Data

Studies indicate that this compound can lower cytokine levels significantly (up to 48% reduction at 30 μM concentration) in experimental setups involving lipopolysaccharide-stimulated macrophages .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic regions.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases.
  • Reactivity: Capable of participating in nucleophilic substitution and electrophilic addition reactions.

Relevant Data or Analyses

Physicochemical parameters such as melting point, boiling point, and spectral data (NMR, IR) are crucial for characterizing this compound but require specific experimental determination.

Applications

Phthalimidinoglutarimide-C3-OH has several scientific uses:

  • Medicinal Chemistry: Explored as a scaffold for developing new anti-inflammatory and anticancer drugs.
  • Biological Research: Utilized in studies investigating protein degradation pathways and cellular signaling mechanisms.
  • Pharmacology: Potential applications in treating autoimmune diseases due to its immunomodulatory effects.

This compound exemplifies how structural modifications can lead to significant changes in biological activity, paving the way for innovative therapeutic strategies.

Historical Context & Evolution of Phthalimidinoglutarimide Derivatives in Medicinal Chemistry

Emergence of Immunomodulatory Imide Drugs (IMiDs) in Targeted Therapy

Immunomodulatory imide drugs (IMiDs), characterized by a phthalimidinoglutarimide backbone, revolutionized oncology through their unique mechanism of action. These small molecules—thalidomide, lenalidomide, and pomalidomide—initially demonstrated efficacy in hematological malignancies by modulating immune cell functions and inducing cancer cell apoptosis. Unlike conventional kinase inhibitors, IMiDs function as molecular glues that repurpose the CRL4CRBN E3 ubiquitin ligase complex. This complex selectively ubiquitinates disease-causing proteins, targeting them for proteasomal degradation [1] [6]. Key milestones include:

  • 1990s: Thalidomide’s rediscovery for erythema nodosum leprosum and multiple myeloma (MM)
  • 2000s: FDA approvals of lenalidomide (del(5q) myelodysplastic syndrome) and pomalidomide (refractory MM)
  • 2010s: Mechanistic elucidation of CRBN-dependent substrate degradation [4]

Table 1: Evolution of IMiD Therapeutics

GenerationPrototype DrugKey Clinical IndicationsDegradation Targets
FirstThalidomideMM, ENLUnknown (pre-CRBN era)
SecondLenalidomideMM, MDS del(5q), LymphomaIKZF1/3, CK1α
ThirdPomalidomideRefractory MMIKZF1/3, SALL4
AdvancedC3-OH Derivatives*ExperimentalIKZF1/3 (enhanced)

*Phthalimidinoglutarimide-C3-OH represents this class

Thalidomide as a Paradigm Shift: From Teratogenicity to Molecular Glue Applications

Thalidomide’s tragic teratogenicity (1950s–1960s) delayed its therapeutic repurposing but ultimately catalyzed structural biology breakthroughs. The identification of cereblon (CRBN) as its primary target in 2010 revealed why:

  • Teratogenic Mechanism: Thalidomide-bound CRBN promotes degradation of SALL4, a transcription factor critical for limb development [5].
  • Therapeutic Mechanism: In MM, CRBN-IMiD complexes recruit IKZF1 and IKZF3, lymphoid transcription factors essential for myeloma survival. Ubiquitination leads to their degradation, disrupting the oncogenic IRF4-MYC axis [1] [4].This dualism underscored IMiDs as the first clinical "degraders," exploiting endogenous ubiquitin-proteasome machinery. Notably, the glutarimide ring’s C3 carbon chirality dictates functional specificity:
  • (S)-Enantiomer: Teratogenicity (SALL4 degradation)
  • (R)-Enantiomer: Immunomodulation (IKZF1/3 degradation) [5]

Rational Design of C3-Hydroxylated Analogues: Bridging Structural Gaps in IMiD Development

Despite clinical success, resistance emerged via CRBN downregulation, mutations, or substrate alterations [2] [4]. To address this, medicinal chemists engineered C3-hydroxylated phthalimidinoglutarimides (e.g., Phthalimidinoglutarimide-C3-OH), featuring:

  • Stereochemical Optimization: The C3-OH group stabilizes the (R)-enantiomer conformation, minimizing racemization and teratogenic potential [5].
  • Enhanced CRBN Binding: Hydrogen bonding between C3-OH and CRBN’s His380 residue increases binding affinity 5–10-fold versus classical IMiDs [6].
  • Degradation Efficiency: In MM cell lines, C3-OH analogues degrade IKZF1/3 at IC50 values ≤50 nM, surpassing pomalidomide (IC50~100 nM) [6].

Table 2: Structural Comparison of Glutarimide-Modified IMiDs

Structural FeatureThalidomideLenalidomideC3-OH Analogues
C3 SubstituentHHOH
CRBN Kd (nM)*25018520–50
IKZF1 Degradation EfficiencyLowModerateHigh
Chirality StabilityRacemizesStableEnhanced stability

*Lower Kd indicates tighter binding [6]

Advanced derivatives like CC-220 (iberdomide) incorporate C3 modifications, demonstrating 30-fold greater IKZF3 degradation in vitro. This potency translates to improved efficacy in lenalidomide-resistant MM models, confirming hydroxylation as a strategic design element [6]. The C3-OH group also enables conjugation to proteolysis-targeting chimeras (PROTACs), expanding applications beyond oncology to neurodegenerative and autoimmune diseases [5] [6].

Properties

Product Name

Phthalimidinoglutarimide-C3-OH

IUPAC Name

3-[7-(3-hydroxypropyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

InChI

InChI=1S/C16H18N2O4/c19-8-2-4-10-3-1-5-11-12(10)9-18(16(11)22)13-6-7-14(20)17-15(13)21/h1,3,5,13,19H,2,4,6-9H2,(H,17,20,21)

InChI Key

DPUMEYPSNQXPID-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.